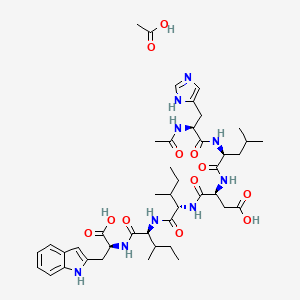
Ac-Endothelin-1 (16-21), human acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Endothelin-1 (16-21), human acetate is a peptide belonging to the endothelin family. This compound has been shown to exhibit a variety of biological activities in both vascular and nonvascular tissues, including the heart, kidney, and central nervous system. The molecular formula of this compound is C43H63N9O12, and it has a molecular weight of 898.01.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Endothelin-1 (16-21), human acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ac-Endothelin-1 (16-21), human acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues or other susceptible amino acids.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound.
Scientific Research Applications
Ac-Endothelin-1 (16-21), human acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in various biological processes, including vasoconstriction and cell signaling.
Medicine: Studied for its potential therapeutic applications in cardiovascular diseases, hypertension, and renal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Ac-Endothelin-1 (16-21), human acetate exerts its effects primarily through binding to endothelin receptors, specifically the ETA and ETB receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction, cell proliferation, and inflammation. The binding of this compound to these receptors activates intracellular signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Endothelin-1: The full-length peptide with similar biological activities.
Endothelin-2: Another member of the endothelin family with slight variations in amino acid sequence.
Endothelin-3: A peptide with distinct biological functions compared to endothelin-1 and endothelin-2.
Uniqueness
Ac-Endothelin-1 (16-21), human acetate is unique due to its specific sequence and acetylation, which may confer distinct biological properties and receptor selectivity compared to other endothelin peptides .
Properties
Molecular Formula |
C43H63N9O12 |
|---|---|
Molecular Weight |
898.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-2-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;acetic acid |
InChI |
InChI=1S/C41H59N9O10.C2H4O2/c1-8-22(5)34(39(57)48-32(41(59)60)16-26-15-25-12-10-11-13-28(25)45-26)50-40(58)35(23(6)9-2)49-38(56)31(18-33(52)53)47-36(54)29(14-21(3)4)46-37(55)30(44-24(7)51)17-27-19-42-20-43-27;1-2(3)4/h10-13,15,19-23,29-32,34-35,45H,8-9,14,16-18H2,1-7H3,(H,42,43)(H,44,51)(H,46,55)(H,47,54)(H,48,57)(H,49,56)(H,50,58)(H,52,53)(H,59,60);1H3,(H,3,4)/t22?,23?,29-,30-,31-,32-,34-,35-;/m0./s1 |
InChI Key |
HJZVMEHOYBSLPJ-VVSNPWDASA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC1=CC2=CC=CC=C2N1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)C.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC2=CC=CC=C2N1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


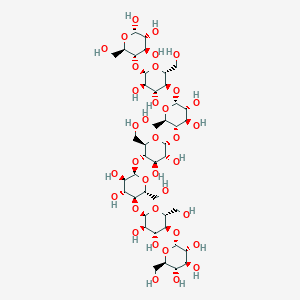
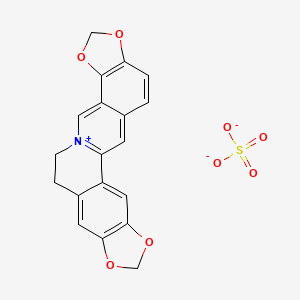
![(1S,5S,7Z,9S,11Z,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825383.png)
![(2R,3R,4S,5R,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825387.png)

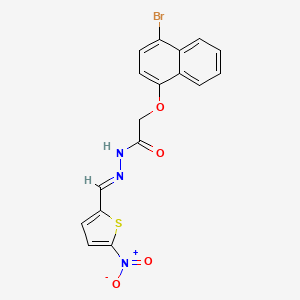
![(7Z,11Z)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825399.png)

![Sodium 3-[[4-[(2,4-diamino-5-methylphenyl)-diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B10825410.png)

![(1R,5S,9S,13R,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825422.png)
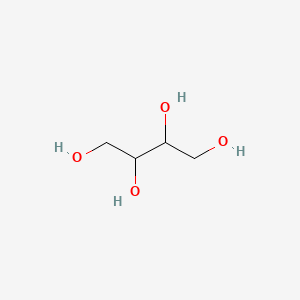
![4-[(1S,2R,17R,19S)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B10825426.png)
![1-[4-methoxy-2-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B10825431.png)
